molecular formula C11H14BrFO B14049426 1-(3-Bromopropyl)-3-ethoxy-5-fluorobenzene

1-(3-Bromopropyl)-3-ethoxy-5-fluorobenzene

Cat. No.: B14049426
M. Wt: 261.13 g/mol
InChI Key: LMYXJVBXWZTMQY-UHFFFAOYSA-N
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Description

1-(3-Bromopropyl)-3-ethoxy-5-fluorobenzene is an organic compound characterized by the presence of bromine, ethoxy, and fluorine substituents on a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromopropyl)-3-ethoxy-5-fluorobenzene typically involves the bromination of a suitable precursor, such as 3-ethoxy-5-fluorobenzene, followed by the introduction of a propyl group. One common method involves the reaction of 3-ethoxy-5-fluorobenzene with 1,3-dibromopropane in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromopropyl)-3-ethoxy-5-fluorobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can undergo reduction reactions to remove the bromine atom or reduce the fluorine substituent.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiocyanates, and substituted amines.

    Oxidation: Products include aldehydes, carboxylic acids, and ketones.

    Reduction: Products include dehalogenated compounds and reduced fluorinated derivatives.

Scientific Research Applications

1-(3-Bromopropyl)-3-ethoxy-5-fluorobenzene has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is investigated for its potential as a precursor in the development of new drugs, particularly those targeting neurological and inflammatory conditions.

    Material Science: It is used in the synthesis of novel materials with specific electronic and optical properties.

    Biological Studies: The compound is studied for its interactions with biological macromolecules and its potential as a probe in biochemical assays.

Mechanism of Action

The mechanism of action of 1-(3-Bromopropyl)-3-ethoxy-5-fluorobenzene depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine, ethoxy, and fluorine substituents can influence the compound’s binding affinity and selectivity towards these targets. Additionally, the compound’s reactivity can be exploited in chemical biology to modify biomolecules and study their functions.

Comparison with Similar Compounds

1-(3-Bromopropyl)-3-ethoxy-5-fluorobenzene can be compared with other similar compounds, such as:

    1-(3-Bromopropyl)-3-(trifluoromethyl)benzene: This compound has a trifluoromethyl group instead of an ethoxy group, which can significantly alter its chemical properties and reactivity.

    1-(3-Bromopropyl)-3-fluorobenzene: Lacks the ethoxy group, making it less polar and potentially less reactive in certain nucleophilic substitution reactions.

    1-(3-Bromopropyl)-3-ethoxybenzene: Lacks the fluorine substituent, which can affect its electronic properties and interactions with biological targets.

The unique combination of bromine, ethoxy, and fluorine substituents in this compound makes it a versatile compound with distinct chemical and biological properties.

Properties

Molecular Formula

C11H14BrFO

Molecular Weight

261.13 g/mol

IUPAC Name

1-(3-bromopropyl)-3-ethoxy-5-fluorobenzene

InChI

InChI=1S/C11H14BrFO/c1-2-14-11-7-9(4-3-5-12)6-10(13)8-11/h6-8H,2-5H2,1H3

InChI Key

LMYXJVBXWZTMQY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1)CCCBr)F

Origin of Product

United States

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